Product packaging for Lutetium;nickel(Cat. No.:CAS No. 12057-43-1)

Lutetium;nickel

Cat. No.: B14721975
CAS No.: 12057-43-1
M. Wt: 292.354 g/mol
InChI Key: ZQNZTGUUGKVCLQ-UHFFFAOYSA-N
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Description

The Lutetium;nickel bimetallic complex is an advanced heterobimetallic compound comprised of a nickel center in direct coordination with a lutetium ion. This complex is characterized by a direct d-4f metal-metal interaction, which results in a significant electronic perturbation of the nickel active site. The coordination environment of the lutetium support can be systematically tuned, for instance by varying its coordination number with solvents like THF, which in turn alters the Ni–Lu bond distance and the electronic properties of the Ni(0) center. This tunability is evidenced by an overall ~410 mV shift in the Ni(0/I) redox couple across different Ni-Lu complexes. Computational studies reveal that the bonding interaction is polarized between the Ni 3dz2 and Lu 5dz2 orbitals. A key research application of this complex is in catalysis, where it demonstrates competence in binding H2 at low temperatures and acts as a catalyst for styrene hydrogenation. The catalytic activity is directly influenced by the lutetium coordination sphere; for example, a complex with a lower lutetium coordination number (CN=4) exhibits a four-fold faster hydrogenation rate compared to a more saturated analogue (CN=6), highlighting the structure-activity relationship. This makes the this compound complex a valuable reagent for fundamental studies in cooperative bimetallic catalysis and for exploring new reaction pathways in organic synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula LuNi2 B14721975 Lutetium;nickel CAS No. 12057-43-1

Properties

CAS No.

12057-43-1

Molecular Formula

LuNi2

Molecular Weight

292.354 g/mol

IUPAC Name

lutetium;nickel

InChI

InChI=1S/Lu.2Ni

InChI Key

ZQNZTGUUGKVCLQ-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Ni].[Lu]

Origin of Product

United States

Preparation Methods

Ligand Design and Metalloligand Preparation

Heterobimetallic Ni-Lu complexes are synthesized using tailored ligands to stabilize the lutetium center while enabling nickel incorporation. Key ligands include:

  • Bidentate iPr₂PCH₂NHPh : Forms Lu(III) metalloligands with phosphine and amido donors.
  • Nonadentate (iPr₂PCH₂NHAr)₃tacn : Creates a triazacyclononane (tacn) backbone for higher coordination saturation.

Synthesis Steps :

  • Lu Metalloligands : React LuCl₃ with deprotonated ligands (e.g., iPr₂PCH₂NHPh) in tetrahydrofuran (THF), yielding Lu(iPr₂PCH₂NPh)₃ (1 ) or Lu{(iPr₂PCH₂NAr)₃tacn} (2 ).
  • Nickel Incorporation : Treat metalloligands with Ni(COD)₂ (COD = 1,5-cyclooctadiene) to form Ni-Lu complexes (e.g., NiLu(iPr₂PCH₂NPh)₃ (3 )).

Structural and Electronic Characterization

Complex Lu CN Ni–Lu Distance (Å) Catalytic Activity (Styrene H₂ Rate)
3 4 2.4644(2) 4× faster than 4
3-THF 5 2.5989(4) Reduced activity with THF addition
4 6 2.9771(5) Baseline activity

Cyclic voltammetry reveals a 410 mV shift in the Ni(0/I) redox potential across the series, indicating tunable electronics. Computational studies show polarized Ni 3d–Lu 5d bonding, with Lu contribution increasing from 4 (6.0%) to 3 (9.3%).

Flux-Assisted Synthesis of Lutetium-Nickel Intermetallic Phases

Liquid Indium Flux Method

The YIrGe₂-type LuNiGe₂ is synthesized via flux growth:

  • Reactants : Lu, Ni, and Ge powders mixed with liquid indium.
  • Arc Melting : Heated under argon to form a homogeneous melt.
  • Annealing : Slow cooling to crystallize LuNiGe₂.

Crystal Structure :

Compound Space Group Lattice Parameters (Å)
LuNiGe₂ Immm a = 4.092, b = 8.418, c = 15.742

The flux method bypasses thermodynamic barriers, yielding single-phase crystals with minimal defects.

Solid-State Synthesis Approaches

Arc Melting and Thermal Annealing

Binary Lu-Ni intermetallics (e.g., LuNi₅) are hypothetically synthesized via:

  • Elemental Combination : Stoichiometric Lu and Ni powders arc-melted under inert gas.
  • Homogenization : Annealing at 800–1000°C for 48–72 hours.

Challenges : High Lu melting point (1663°C) necessitates specialized equipment. Phase purity requires precise stoichiometric control.

Mechanochemical Synthesis

Ball milling Lu and Ni powders (1:5 molar ratio) for 10–20 hours induces solid-state reactions. Post-annealing at 600°C enhances crystallinity.

Comparative Analysis of Synthesis Methods

Method Advantages Limitations Product Type
Solution-Phase Tunable electronics, mild conditions Limited to molecular complexes Heterobimetallic complexes
Flux Growth Single crystals, high purity Requires ternary components (e.g., Ge) Intermetallics (LuNiGe₂)
Arc Melting Scalable, binary phases High energy input, impurity risks Hypothetical LuNi₅

Applications and Functional Properties

  • Catalysis : Ni-Lu complexes catalyze styrene hydrogenation, with activity dependent on Lu coordination.
  • Materials Science : LuNiGe₂ exhibits potential in thermoelectric applications due to its layered structure.

Chemical Reactions Analysis

Types of Reactions

Lutetium;nickel complexes undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation reactions, various ligands for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions involving this compound complexes can produce hydrogenated organic compounds, while ligand substitution reactions can yield new this compound complexes with different ligands .

Scientific Research Applications

Comparison with Similar Compounds

Comparison of Bimetallic Nickel-Lutetium Complexes with Other Lanthanide-Nickel Complexes

Bimetallic Ni-Lu complexes, such as Lu(iPr₂PCH₂NPh)₃ and Lu{(iPr₂PCH₂NAr)₃tacn} , feature isostructural Ni centers whose catalytic hydrogenation activity is tuned by Lu’s coordination environment .

Key Findings:

  • Lu’s nonadentate ligands (e.g., tacn-based frameworks) create distinct electronic environments around Ni, influencing reaction pathways.
  • While direct comparative data on Ni-La or Ni-Gd complexes are absent in the provided evidence, studies on Lu-doped EuO suggest that lanthanides with divergent ionic radii (e.g., La³⁺: 1.16 Å, Lu³⁺: 0.98 Å) and electronic configurations may yield varying catalytic outcomes .

Implications:

Lu’s compact ionic radius and high charge density likely impose unique steric and electronic effects on Ni centers, distinguishing it from lighter lanthanides like La or Ce.

Comparison of Lutetium-Doped Nickel Oxide with Other Doped Nickel Oxides

Lu-doped NiO thin films, synthesized via sol-gel methods, modify the semiconductor’s electrical and optical properties.

Key Findings:

  • Lu doping introduces structural changes due to its +3 charge and ionic radius (0.98 Å) , contrasting with common dopants like Li⁺ (0.76 Å) or Cu²⁺ (0.73 Å) .

Dopant Effects on NiO:

Dopant Ionic Radius (Å) Charge Expected Impact on NiO
Lu³⁺ 0.98 +3 Enhanced structural stability, altered bandgap
Li⁺ 0.76 +1 Increased n-type conductivity
Cu²⁺ 0.73 +2 Improved electrochromic response

Lu’s trivalency and larger size may promote vacancy formation or lattice distortion, distinguishing its effects from monovalent or smaller dopants .

Comparison of Lutetium-Alloyed Nickel-Based Alloys with Other Rare Earth Additions

Lu is alloyed with chrome-nickel systems to improve wear resistance and processing efficiency .

Key Findings:

  • While direct comparative studies are lacking, Lu’s scarcity and cost may limit its industrial adoption compared to more abundant rare earths like La or Nd.

Structural and Functional Comparisons with Other Lutetium Compounds

Lu’s behavior in non-Ni systems provides insights into its interactions with nickel:

  • Lu Monopnictides (LuX): Exhibiting brittleness and anisotropy, these compounds contrast with ductile Lu-Ni alloys, highlighting Lu’s adaptability across matrices .
  • Lu-Yb Diphthalocyanines : Lu and Yb show similar electrochromic spectral responses, but Lu’s paramagnetic ESR signal changes upon oxidation, unlike Yb .

Q & A

Q. How to mitigate cross-contamination in trace lutetium analysis within nickel-rich matrices?

  • Best Practices : Employ inductively coupled plasma mass spectrometry (ICP-MS) with collision/reaction cells to suppress polyatomic interferences (e.g., ⁴⁰Ar²³Na⁺ on ⁶³Lu⁺). Validate recovery rates (90–110%) using certified reference materials (CRMs) and standard addition methods .

Data Presentation Standards

  • Tables : Include error margins (±σ) for all quantitative measurements (e.g., lattice parameters, resistivity).
  • Figures : Use normalized axes for comparative studies (e.g., normalized resistivity vs. temperature).
  • Reproducibility : Archive raw data and analysis scripts in FAIR-compliant repositories (e.g., Zenodo, Figshare) .

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